N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-Bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (hereafter referred to as the target compound) is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. It features a brominated phenyl substituent at the carboxamide position and methyl groups at the 1- and 9-positions of the heterocyclic core. Synthesized via lithium hydroxide-mediated hydrolysis of methyl ester intermediates followed by column chromatography, it is obtained in 86% yield as colorless needles . Its molecular formula is C₂₀H₁₆BrN₄O₂ (MW: 360.37), with elemental composition closely matching theoretical values (C: 66.66%, H: 4.48%, N: 15.55%) .
Properties
IUPAC Name |
N-(4-bromophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-11-4-3-9-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-5-12(20)6-8-13/h3-10H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFUWBKFUVJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the class of pyrido[2,3-d]pyrimidines. This article reviews its biological activities, synthesizing relevant research findings and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 416.28 g/mol. The structure features a bromophenyl group and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
- Case Study : A study demonstrated that similar compounds effectively reduced tumor growth in xenograft models of human cancer .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines have also been reported to possess antimicrobial activity against various pathogens:
- Inhibition of Bacterial Growth : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis .
- Research Findings : A study highlighted the efficacy of these compounds against resistant strains of bacteria, suggesting their potential use in treating infections where conventional antibiotics fail .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable:
- Cytokine Inhibition : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in vitro .
- Clinical Relevance : This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- Derivatives with electron-donating groups (e.g., 4-dimethylaminophenyl in 26) exhibit altered electronic profiles, which may influence receptor interactions .
- Lipophilicity : The N,N-diethyl variant (7 ) has a lower logP (1.64) compared to the N-(2,3-dimethylphenyl) analog (8 , logP = 3.56), suggesting that alkylation reduces polarity, whereas aromatic methyl groups increase lipophilicity .
Enzyme Inhibition
- This highlights the necessity of the carboxamide moiety for target engagement.
- Mycobacterial Ag85C Inhibition: A related compound, N-[3-(1H-imidazol-1-yl)propyl]-1-benzyl-9-methyl-... The imidazole-propyl substituent likely facilitates interactions absent in the bromophenyl group of the target compound.
Antibiofilm Activity
While specific data for the target compound are lacking, notes that alkylation at the 1-position (e.g., 6a–h) modulates antibiofilm efficacy . The 1,9-dimethyl configuration in the target compound may balance steric effects and solubility for biofilm penetration.
Q & A
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves condensation reactions followed by cyclization. A general procedure for related carboxamides includes reacting substituted pyridopyrrolopyrimidine precursors with 4-bromophenylamine under reflux in ethanol or DMF. Post-synthesis, purity is validated via H NMR (e.g., DMSO- solvent, δ 2.35 ppm for methyl groups) and elemental analysis (e.g., C 60.66%, H 4.27%, N 16.30%) . Yield optimization (e.g., 59%) is achieved through controlled temperature and stoichiometric ratios.
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.50–8.82 ppm, methyl groups at δ 2.35–3.78 ppm) .
- Mass spectrometry (CI) : Confirms molecular ion peaks (e.g., m/z 258.0 [M+H]) .
- Elemental analysis : Validates empirical formulas (e.g., CHNO) .
Q. What preliminary biological assays are used to evaluate activity?
Standard models include:
- "Acetic acid writhing" assays for analgesic activity screening .
- Antimicrobial/anticancer cell-based assays using structural analogs (e.g., thioamide derivatives with EC values in µM ranges) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Employ Design of Experiments (DoE) principles to test variables like solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading. Flow-chemistry approaches (e.g., continuous-flow diazomethane synthesis) may enhance reproducibility and scalability . Statistical modeling (e.g., ANOVA) identifies critical parameters .
Q. What strategies address low solubility in pharmacological assays?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the pyrimidine core .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility .
- Lipophilicity adjustment : The bromophenyl group enhances membrane permeability but may require balancing with polar substituents .
Q. How to resolve contradictions in biological activity data across structural analogs?
Example: All N-(benzyl)-pyridopyrimidine carboxamides showed similar analgesic activity despite varying substituents . Potential solutions:
- Dose-response reevaluation : Test wider concentration ranges to detect subtle potency differences.
- Target specificity profiling : Use kinase or receptor-binding assays to identify off-target effects.
- Molecular dynamics simulations : Investigate binding mode consistency despite substituent changes .
Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?
- HPLC-MS/MS : Detects trace impurities (e.g., hydrolyzed amide bonds or oxidized pyrrolo rings) .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile sites .
- Stable isotope labeling : Track degradation pathways using C/N-labeled analogs .
Q. How can bioisosteric replacements guide the design of novel analogs?
- Core modifications : Replace 4-oxoquinolin-2-one with pyridopyrimidine nuclei to maintain bioactivity while improving metabolic stability .
- Halogen substitution : Swap bromine for chlorine or fluorine to tune electronic effects without altering steric bulk .
- Thioamide vs. carboxamide : Introduce sulfur to enhance binding to metal-dependent enzymes (e.g., HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
